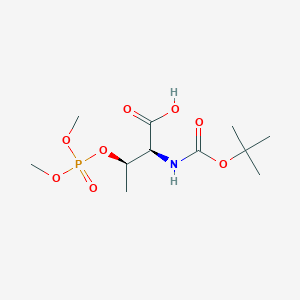

Boc-Thr(PO3Me2)-OH

Description

Boc-Thr(PO3Me2)-OH (tert-butyloxycarbonyl-O-dimethylphosphonothreonine) is a protected amino acid derivative widely employed in peptide synthesis. Its structure features a Boc (tert-butyloxycarbonyl) group protecting the α-amino group and a dimethylphosphonate moiety modifying the threonine hydroxyl side chain. This modification mimics phosphorylated residues, making it valuable for studying post-translational modifications in peptides and proteins .

Properties

Molecular Formula |

C11H22NO8P |

|---|---|

Molecular Weight |

327.27 g/mol |

IUPAC Name |

(2S,3R)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |

InChI Key |

JUSXWTSHOQYBSD-SFYZADRCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr(PO3Me2)-OH typically involves the protection of the amino group of threonine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group with dimethyl phosphate. The reaction conditions often include the use of strong acids or bases to facilitate the protection and phosphorylation steps. For example, trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while phosphorylating agents like dimethyl phosphorochloridate are used for the phosphorylation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-Thr(PO3Me2)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like TFA.

Phosphorylation: Introduction of the phosphate group using phosphorylating agents.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Phosphorylation: Dimethyl phosphorochloridate is used as a phosphorylating agent.

Major Products Formed

The major products formed from these reactions include phosphorylated peptides and proteins, which are valuable in biochemical research and drug development .

Scientific Research Applications

Boc-Thr(PO3Me2)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of phosphorylated peptides and proteins, which are important for studying protein phosphorylation and signal transduction pathways.

Biology: Helps in the study of protein-protein interactions and enzyme activities.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of biochemical reagents and diagnostic tools

Mechanism of Action

The mechanism of action of Boc-Thr(PO3Me2)-OH involves the introduction of a phosphate group into peptides and proteins. This phosphorylation can alter the activity, stability, and interactions of the target proteins. The molecular targets include serine/threonine kinases and phosphatases, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between Boc-Thr(PO3Me2)-OH and structurally related compounds:

Key Comparative Insights

Protective Group Strategies

- Boc vs. Fmoc : Boc protection requires acidic conditions (e.g., TFA) for deprotection, whereas Fmoc is base-labile (e.g., piperidine). This distinction influences synthetic workflows; Boc is less common in modern SPPS due to harsher deprotection conditions .

- Dual Protection : Boc-Thr(Fmoc-Ala)-OH exemplifies orthogonal protection, enabling sequential deprotection for complex peptide assembly .

Phosphonate Functionality

- Reactivity : The dimethylphosphonate group in this compound mimics phosphate’s electrostatic properties but is hydrolytically stable, avoiding labile phosphorylation steps. Similar phosphonate derivatives like Fmoc-Tyr(PO3Me2)-OH enhance coupling efficiency via electrostatic interactions .

- Amino Acid Specificity: Threonine derivatives (e.g., this compound) target serine/threonine kinase substrates, while tyrosine analogs (e.g., Boc-Tyr(PO3Me2)-OH) are used in tyrosine phosphorylation studies .

Biological Activity

Boc-Thr(PO3Me2)-OH, a phosphonate derivative of threonine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a phosphonate group attached to the hydroxyl side chain. The molecular formula is , with a molecular weight of approximately 227.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H18N1O5P |

| Molecular Weight | 227.21 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Threonine : The amino group of threonine is protected using a Boc group.

- Phosphonylation : The hydroxyl group is then modified to introduce the phosphonate moiety, often via reaction with dimethyl phosphite.

- Purification : The final product is purified using techniques such as chromatography.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various enzymes and receptors. The phosphonate group mimics phosphate groups in biological systems, allowing it to act as an inhibitor or modulator in enzymatic reactions.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases, which are critical in signaling pathways associated with cell growth and metabolism.

- Cellular Uptake : The compound's structure allows for effective cellular uptake, enhancing its bioavailability and potential therapeutic effects.

Case Studies

- Anticancer Activity : In a study evaluating various phosphonates, this compound demonstrated significant cytotoxic effects on cancer cell lines, particularly in breast cancer models. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress in neuronal cells. The compound was shown to reduce reactive oxygen species (ROS) levels, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent findings have underscored the versatility of this compound in various biological contexts:

- Ligand Properties : As noted in research involving palladium-catalyzed reactions, this compound serves as an effective ligand that enhances reaction yields significantly compared to other amino acid derivatives .

- Pharmacological Potential : Its structural similarity to natural phosphates allows it to be explored as a potential drug candidate for conditions such as diabetes and cancer due to its modulatory effects on metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.